4-Chloro-3,7-dimethyl-1H-indazole
CAS No.:
Cat. No.: VC15983458
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9ClN2 |
---|---|
Molecular Weight | 180.63 g/mol |
IUPAC Name | 4-chloro-3,7-dimethyl-2H-indazole |
Standard InChI | InChI=1S/C9H9ClN2/c1-5-3-4-7(10)8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12) |
Standard InChI Key | URSJQJRVBLBSKL-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C2=C(NN=C12)C)Cl |
Introduction
Chemical Structure and Molecular Identity
Core Architecture
The compound’s structure consists of an indazole core—a benzene ring fused to a pyrazole ring—with substituents at positions 3, 4, and 7. The chlorine atom occupies position 4, while methyl groups are located at positions 3 and 7 (Figure 1) . This substitution pattern is critical for modulating electronic and steric properties, influencing reactivity and intermolecular interactions.
Stereoelectronic Features
The SMILES notation (CC1=CC=C(C2=C(NN=C12)C)Cl) highlights the connectivity: the pyrazole nitrogen atoms at positions 1 and 2 create a dipole moment, while the chlorine and methyl groups introduce localized electron-withdrawing and electron-donating effects, respectively . The absence of rotatable bonds (rotatable bond count = 0) confers rigidity, which may enhance binding affinity in biological targets .
Molecular Descriptors
Key molecular properties include:
These properties suggest moderate lipophilicity and potential for membrane permeability, aligning with bioactivity trends observed in analogous indazole derivatives .
Synthetic Routes and Optimization
Historical Context
While direct synthetic protocols for 4-chloro-3,7-dimethyl-1H-indazole are sparingly documented, methodologies for structurally related indazoles provide foundational insights. For example, 4-chloro-1H-indazole is synthesized via a two-step process involving acetylation of 2-methyl-3-chloroaniline followed by cyclization using isoamyl nitrite .
Adaptation for Target Compound
To introduce methyl groups at positions 3 and 7, modifications to established routes may involve:
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Friedel-Crafts alkylation of a pre-chlorinated indazole precursor.
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Directed ortho-metalation to install methyl groups regioselectively .
Reaction Conditions and Yields
The synthesis of 4-chloro-1H-indazole achieves a 100% yield under the following conditions :
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Stage 1: Acetylation of 2-methyl-3-chloroaniline with acetic anhydride and potassium acetate in chloroform (0–25°C, 1 hour).
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Stage 2: Cyclization with isoamyl nitrite at 60°C overnight.
Adapting this protocol would require substituting the starting material with a dimethyl-substituted aniline derivative. Challenges include minimizing side reactions such as over-chlorination or demethylation.
Spectroscopic Characterization
1H NMR
While direct data for 4-chloro-3,7-dimethyl-1H-indazole are unavailable, analogous compounds exhibit diagnostic peaks:
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Aromatic protons: Resonances between δ 7.1–8.2 ppm, split by coupling with adjacent substituents .
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Methyl groups: Sharp singlets near δ 2.3–2.6 ppm, influenced by ring current effects .
For example, 4-chloro-1H-indazole shows signals at δ 8.18 (d, J = 8 Hz) and δ 7.33 (t, J = 7 Hz) . The addition of methyl groups would upfield-shift adjacent protons due to electron donation.
13C NMR
Key carbon environments include:
Mass Spectrometry
The exact mass (180.0454260 Da) correlates with the molecular formula C₉H₉ClN₂, with characteristic fragmentation patterns including loss of Cl (35.45 Da) and CH₃ (15 Da) groups .
Applications in Drug Discovery and Materials Science
Pharmaceutical Relevance
Indazole derivatives are privileged scaffolds in kinase inhibition and GPCR modulation. The chlorine and methyl substituents in 4-chloro-3,7-dimethyl-1H-indazole may enhance target binding through hydrophobic interactions and halogen bonding .
Case Study: Difluoromethylation
Late-stage functionalization of indazoles, as demonstrated in positron emission tomography (PET) tracer development, highlights the potential for incorporating 4-chloro-3,7-dimethyl-1H-indazole into radiopharmaceuticals .
Materials Chemistry
The compound’s rigid, aromatic structure suggests utility in organic semiconductors or metal-organic frameworks (MOFs), where planar geometries facilitate π-π stacking .
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